molecular formula C10H12N4OS B112786 4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 565178-09-8

4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B112786
CAS RN: 565178-09-8
M. Wt: 236.3 g/mol
InChI Key: ZXZXHYUSXYAVQZ-UHFFFAOYSA-N
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Description

The compound “4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol” is a derivative of 1,2,4-triazole . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol”, is characterized by the presence of a 1,2,4-triazole ring . This ring can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

Triazoles, including “4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol”, can undergo a variety of chemical reactions due to their structural characteristics . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, leading to the construction of diverse novel bioactive molecules .

Scientific Research Applications

Pharmacological Applications

Triazoles and their derivatives, including “4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol”, have been found to have superior pharmacological applications . They exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Antibacterial Agents

1,2,4-Triazoles have been proven to have significant antibacterial activity . They can be used in the development of new antibacterial agents to deal with the escalating problems of microbial resistance .

Antifungal Agents

The discovery of antifungal activities of azole derivatives led to the invention of several antifungal drugs . “4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol” could potentially be used in the development of new antifungal agents.

Therapeutic Applications

Both triazoles and their derivatives have a broad range of therapeutic applications across scientific disciplines . They can be used in the development of diverse novel bioactive molecules .

Organocatalysis

Triazoles and their derivatives are also important in organocatalysis . They can be used as catalysts in various organic reactions.

Agrochemicals

Triazoles and their derivatives are used in agrochemicals . They can be used in the development of new pesticides and herbicides.

Materials Science

Triazoles and their derivatives have applications in materials science . They can be used in the development of new materials with unique properties.

Corrosion Inhibitors

Although not directly related to “4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol”, other triazole derivatives have been used as corrosion inhibitors . It’s possible that this compound could also have similar applications.

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol” was not found, it’s important to note that triazole derivatives can have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

properties

IUPAC Name

4-amino-3-(2-methoxy-5-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6-3-4-8(15-2)7(5-6)9-12-13-10(16)14(9)11/h3-5H,11H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZXHYUSXYAVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(2-methoxy-5-methyl-phenyl)-4H-[1,2,4]triazole-3-thiol

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